molecular formula C18H11Cl2N3O2S B2619845 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide CAS No. 843637-25-2

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2619845
CAS No.: 843637-25-2
M. Wt: 404.27
InChI Key: RQDVMNUXBRFZDP-UHFFFAOYSA-N
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Description

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzofuran ring fused with a pyrimidine ring, and it is further functionalized with a sulfanyl group and a dichlorophenylacetamide moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with guanidine or urea derivatives.

    Coupling of Benzofuran and Pyrimidine Rings: The benzofuran and pyrimidine rings are fused together through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, typically using thiol derivatives.

    Attachment of the Dichlorophenylacetamide Moiety: This step involves the acylation of the intermediate compound with 3,4-dichlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dichlorophenyl ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, amines, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen, 8-methoxypsoralen, and angelicin.

    Pyrimidine Derivatives: Compounds such as pyridine and pyrrole.

Uniqueness

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide is unique due to its specific combination of benzofuran and pyrimidine rings, along with the sulfanyl and dichlorophenylacetamide functionalities. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O2S/c19-12-6-5-10(7-13(12)20)23-15(24)8-26-18-17-16(21-9-22-18)11-3-1-2-4-14(11)25-17/h1-7,9H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDVMNUXBRFZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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